Ethyl picolinate

Description

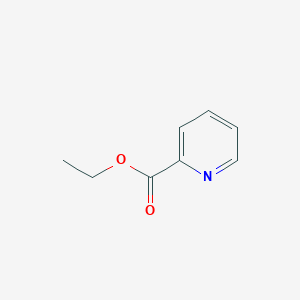

Structure

3D Structure

Properties

IUPAC Name |

ethyl pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYYIPZPELSLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062489 | |

| Record name | Ethyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-52-9 | |

| Record name | Ethyl 2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl picolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL PICOLINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL PICOLINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5EU98AZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl Picolinate (CAS No. 2524-52-9): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Applications of a Key Pharmaceutical Intermediate

Abstract

Ethyl picolinate (B1231196) (CAS No. 2524-52-9), also known as ethyl 2-pyridinecarboxylate, is a versatile organic compound widely utilized as a fundamental building block in the synthesis of various pharmaceutical agents and other complex organic molecules.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its significant applications, particularly in the realm of drug development. Its role as an intermediate in the creation of potential treatments for type 2 diabetes and cancer is a key focus.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in pharmaceutical development and organic synthesis.

Chemical and Physical Properties

Ethyl picolinate is a colorless to pale yellow liquid with a distinct odor.[1] It is characterized by an ester functional group attached to a pyridine (B92270) ring. The presence of both the pyridine nitrogen and the carbonyl oxygen allows it to act as a bidentate ligand in the formation of metal complexes.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2524-52-9 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1][4] |

| Molecular Weight | 151.16 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][5][6] |

| Melting Point | 1.0 - 2.0 °C | [1][4][5][6][7][8] |

| Boiling Point | 240-241 °C at 760 mmHg | [5][6][7][8] |

| Density | 1.119 - 1.123 g/mL at 20-25 °C | [5][7][8] |

| Refractive Index (n20/D) | 1.5090 - 1.5110 | [5][7][8] |

| Flash Point | 107 °C (225 °F) (closed cup) | [4][7] |

| Water Solubility | Miscible | [5][6] |

| logP (o/w) | 0.870 | [7] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃, ppm) | 8.79 (m, 1H), 8.12 (m, 1H), 7.84 (m, 1H), 7.44 (m, 1H), 4.44 (q, 2H), 1.41 (t, 3H) | [9] |

| ¹³C NMR (CDCl₃, ppm) | 14, 61, 124, 126, 136, 147, 149, 164 | [9] |

| Mass Spec (EI, 70 eV, m/z (%)) | M⁺ 151(9), 107(35), 78(100) | [9] |

Synthesis of this compound

The most prevalent method for synthesizing this compound is the Fischer esterification of picolinic acid with ethanol (B145695), using a strong acid catalyst such as sulfuric acid.[1][9]

Experimental Protocol: Esterification of Picolinic Acid

Materials:

-

Picolinic acid (5.0 g, 41 mmol)

-

Anhydrous ethanol (40 mL)

-

Concentrated sulfuric acid (12 mL)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask, combine picolinic acid (5.0 g) and anhydrous ethanol (40 mL).

-

Carefully add concentrated sulfuric acid (12 mL) to the mixture.

-

After cooling, concentrate the mixture by removing excess ethanol under reduced pressure.

-

Pour the residue into 25 mL of water.[9]

-

Basify the aqueous solution with sodium carbonate until the pH is alkaline.

-

Extract the aqueous layer three times with 25 mL portions of dichloromethane.[9]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, a colorless liquid.[9]

Expected Yield: Approximately 85%.[1][9]

Chemical Reactivity and Applications

This compound's reactivity is primarily centered around its ester and pyridine functionalities, making it a valuable intermediate in organic synthesis.[1]

Pharmaceutical Intermediate

A significant application of this compound is its role as a precursor in the synthesis of pharmaceutically active compounds.

-

BACE2 Inhibitors for Diabetes: It is a key building block for producing 2-Aminodihydro[1][7]thiazines. These compounds are investigated as inhibitors of Beta-secretase 2 (BACE2), an enzyme implicated in the processing of amyloid precursor protein and a potential target for the treatment of type 2 diabetes.[1][6][8]

-

c-Met Inhibitors for Cancer Therapy: this compound derivatives, such as ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, are crucial intermediates in the synthesis of small molecule inhibitors of the c-Met receptor tyrosine kinase.[2][3] Abnormal c-Met signaling is involved in the growth and metastasis of various cancers, making its inhibitors a promising area of oncology research.[3]

Other Applications

Beyond its pharmaceutical uses, this compound finds application in:

-

Organic Synthesis: Its reactivity and solubility make it a valuable starting material for creating other complex organic molecules used in materials science and agricultural chemicals.[1]

-

Agriculture: It is explored as a potential component in pesticides or herbicides.[1]

-

Flavoring Agents: It is employed in the food and beverage industry for its aromatic properties.[1]

-

Coordination Chemistry: It is used in research involving the formation of metal complexes.[1]

Biological Activity

Emerging research suggests that this compound itself may possess inherent biological activities, including potential antibacterial and antifungal properties.[1] Further investigation is required to validate these findings and elucidate the underlying mechanisms.

Safety and Handling

This compound is considered an irritant to the eyes, respiratory system, and skin.[5][6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[10] It is a combustible liquid and should be stored in a cool, dry, and well-ventilated area.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13]

Conclusion

This compound is a chemical compound of significant interest, particularly to the pharmaceutical industry. Its well-defined physical and chemical properties, along with a straightforward synthesis protocol, make it a readily accessible and versatile intermediate. Its established role in the synthesis of potential therapeutics for diabetes and cancer underscores its importance in drug discovery and development. This guide provides a foundational understanding of this compound, intended to support and facilitate further research and application of this valuable molecule.

References

- 1. Buy this compound | 2524-52-9 [smolecule.com]

- 2. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate | BIO Web of Conferences [bio-conferences.org]

- 3. bio-conferences.org [bio-conferences.org]

- 4. Ethyl 2-picolinate | CAS#:2524-52-9 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. Cas 2524-52-9,this compound | lookchem [lookchem.com]

- 7. ethyl 2-picolinate, 2524-52-9 [thegoodscentscompany.com]

- 8. This compound | 2524-52-9 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Ethyl Pyridine-2-carboxylate | 2524-52-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. This compound CAS 2524-52-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Ethyl Picolinate

For Researchers, Scientists, and Drug Development Professionals

Ethyl picolinate (B1231196), also known as ethyl pyridine-2-carboxylate, is a pyridine (B92270) derivative with significant applications as a building block in the synthesis of more complex molecules, including pharmaceuticals. Its utility in medicinal chemistry is noteworthy, particularly as an intermediate in the creation of targeted therapeutic agents. For instance, it forms the basic skeleton of small molecule inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer development and metastasis.[1][2] This guide provides essential physicochemical data, a detailed synthesis protocol, and a visual representation of its synthesis workflow.

Core Physicochemical Properties

A clear understanding of the fundamental properties of ethyl picolinate is crucial for its application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [3][4][5][6][7][8] |

| Molecular Weight | 151.16 g/mol | [3][8][9] |

| Alternate Molecular Weight | 151.1626 g/mol | [3][5] |

| Alternate Molecular Weight | 151.17 g/mol | [4] |

Experimental Protocol: Synthesis of this compound

The following protocol details a common and effective method for the synthesis of this compound from picolinic acid and ethanol (B145695).

Objective: To synthesize this compound via Fischer esterification of picolinic acid.

Materials:

-

Picolinic acid (5.0 g, 41 mmol)

-

Anhydrous ethanol (40 mL)

-

Concentrated sulfuric acid (H₂SO₄) (12 mL)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask, combine picolinic acid (5.0 g) with anhydrous ethanol (40 mL).

-

Carefully add concentrated sulfuric acid (12 mL) to the mixture.

-

Reflux the reaction mixture overnight.[9]

-

After reflux, concentrate the reaction mixture to reduce the volume.[9]

-

Pour the concentrated residue into 25 mL of water.[9]

-

Basify the resulting solution with sodium carbonate.[9]

-

Extract the aqueous layer three times with 25 mL of dichloromethane.[9]

-

Combine the organic layers and dry over magnesium sulfate.[9]

-

Concentrate the dried organic layer to yield this compound as a colorless liquid. The expected yield is approximately 85%.[9]

Synthesis Workflow

The logical flow of the synthesis protocol can be visualized to enhance understanding of the experimental sequence.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-conferences.org [bio-conferences.org]

- 3. Ethyl 2-picolinate | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Pyridinecarboxylic acid, ethyl ester [webbook.nist.gov]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. Ethyl 2-picolinate [chembk.com]

- 8. scbt.com [scbt.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Core Physical Properties of Ethyl Picolinate

An In-depth Technical Guide to the Physical Properties of Ethyl Picolinate (B1231196)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl picolinate, an organic compound of interest in pharmaceutical and chemical synthesis. The data presented herein is compiled from various scientific sources to ensure accuracy and reliability. This document also outlines detailed experimental protocols for the determination of these properties and includes a logical workflow for the physical characterization of a liquid sample like this compound.

This compound, also known as ethyl pyridine-2-carboxylate, is a colorless to pale yellow liquid.[1] It is recognized for its distinct odor and is utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1][2] For instance, it is a building block in the preparation of 2-Aminodihydro[2][3]thiazines, which are investigated as BACE2 inhibitors for potential use in the treatment of diabetes.[1][4]

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Boiling Point | 240-241 °C | at 760.00 mm Hg[2][5] |

| 243.00 °C | at 760.00 mm Hg[3] | |

| Melting Point | 1.00 °C[3] | |

| 2 °C[2][5] | ||

| Density | 1.119 g/mL | at 25 °C[2][5] |

| 1.12000 to 1.12300 g/mL | at 20.00 °C[3] | |

| Refractive Index | 1.50900 to 1.51100 | at 20.00 °C[3] |

| n20/D 1.511 | ||

| Flash Point | 225.00 °F (107.22 °C) | TCC[3] |

| 107 °C | closed cup | |

| Vapor Pressure | 0.032000 mmHg | at 25.00 °C (estimated)[3] |

| pKa | 1.83 ± 0.10 | Predicted[2][5] |

| logP (o/w) | 0.870 | |

| Water Solubility | Miscible[2][5] | |

| 1.355e+004 mg/L | ||

| Solubility | Chloroform (Sparingly), Methanol (Slightly)[2][5] |

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point is a crucial indicator of a substance's purity.[6] Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6][8]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

-

Mortar and pestle (for solids)

-

Heating bath (e.g., mineral oil) for Thiele tube method[8]

Procedure (Capillary Method):

-

Sample Preparation: If the substance is solid, it should be finely powdered.[7] A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in the heating medium of the melting point apparatus.[8]

-

Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.[6]

-

Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.[7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]

Apparatus:

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with liquid paraffin (B1166041) or an aluminum block)[9][10]

-

Rubber band or thread to attach the test tube to the thermometer

Procedure (Capillary Tube Method):

-

Sample Preparation: A small amount of the liquid is placed in the test tube.[9]

-

Apparatus Setup: The capillary tube is placed inside the test tube with its open end submerged in the liquid.[11] The test tube is then attached to a thermometer.[9] The entire assembly is immersed in a heating bath.[12]

-

Heating and Observation: The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Data Recording: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. The temperature at which the liquid enters the capillary tube upon cooling is recorded as the boiling point.[9]

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Graduated cylinder or a specific gravity bottle (pycnometer)

-

Electronic balance

Procedure:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[13][14]

-

Volume and Mass of Liquid: A known volume of the liquid is added to the graduated cylinder, or the pycnometer is filled completely.[13] The total mass of the container and the liquid is then measured.[14]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[15]

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer[16]

-

Dropper

-

Constant temperature water bath

Procedure (using Abbe Refractometer):

-

Calibration and Temperature Control: The refractometer is calibrated using a standard sample, and the prism temperature is set to a constant value (e.g., 20°C) using the water bath.[16]

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.[16]

-

Measurement: The prisms are closed, and the light source is positioned. While looking through the eyepiece, the handwheel is adjusted until the boundary line between the light and dark fields is centered on the crosshairs.[16] The compensator is adjusted to eliminate any color fringes and sharpen the boundary line.

-

Reading: The refractive index is read directly from the instrument's scale.[16]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17]

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinder

-

Balance

-

Spatula

-

Thermometer

-

Water bath (for temperature control)[18]

Procedure (Qualitative and Semi-Quantitative):

-

Solvent Measurement: A specific volume of the solvent (e.g., water, chloroform, methanol) is measured into a test tube.[17][19] The temperature is recorded.

-

Solute Addition: A small, pre-weighed amount of the solute (this compound) is added to the test tube.[17]

-

Dissolution: The test tube is stoppered and shaken vigorously to facilitate dissolution.[17][19] Gentle heating in a water bath can be applied if necessary, ensuring the temperature is controlled and recorded.[20]

-

Observation and Iteration: If the solute dissolves completely, more is added in small, weighed increments until no more solute will dissolve, and a saturated solution is formed.[17][20]

-

Classification: The solubility is classified based on the amount of solute that dissolved in the given volume of solvent (e.g., miscible, soluble, sparingly soluble). For quantitative analysis, the total mass of the dissolved solute is determined.[17]

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the physical characterization of a liquid chemical sample like this compound.

Caption: Workflow for the physical characterization of a liquid chemical.

References

- 1. Buy this compound | 2524-52-9 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. ethyl 2-picolinate, 2524-52-9 [thegoodscentscompany.com]

- 4. This compound | 2524-52-9 [chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. scribd.com [scribd.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. wjec.co.uk [wjec.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. homesciencetools.com [homesciencetools.com]

- 16. scribd.com [scribd.com]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl Picolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for ethyl picolinate (B1231196). It includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and the NMR experimental workflow.

Introduction to Ethyl Picolinate

This compound is an organic compound with the chemical formula C₈H₉NO₂. It is the ethyl ester of picolinic acid and serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The structural elucidation and purity assessment of this compound are routinely performed using NMR spectroscopy, a powerful analytical technique that provides detailed information about the chemical environment of atomic nuclei.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the protons and carbons in its molecular structure. The data presented below were obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of organic compounds.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals for the four protons on the pyridine (B92270) ring and the five protons of the ethyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 | 8.79 | m | 1H |

| H-3 | 8.12 | m | 1H |

| H-5 | 7.84 | m | 1H |

| H-4 | 7.44 | m | 1H |

| -OCH₂CH₃ | 4.44 | q | 2H |

| -OCH₂CH₃ | 1.41 | t | 3H |

| Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1] |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | 164 |

| C-2 | 149 |

| C-6 | 147 |

| C-4 | 136 |

| C-5 | 126 |

| C-3 | 124 |

| -OCH₂CH₃ | 61 |

| -OCH₂CH₃ | 14 |

| Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[1] |

Experimental Protocols

The following sections detail the methodologies for the preparation of this compound samples and the acquisition of NMR data.

Sample Preparation

A standard protocol for the preparation of an this compound sample for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 10-20 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Dissolution: Gently vortex or sonicate the mixture in a small vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer, such as a Bruker Avance instrument.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.

-

Number of Scans (NS): 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is commonly employed.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 16 ppm is appropriate.

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz (on a 400 MHz instrument)

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is used.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Spectral Width (SW): A spectral width of approximately 240 ppm is used to encompass the full range of carbon chemical shifts.

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a typical workflow for an NMR experiment.

Structure of this compound

NMR Experimental Workflow

References

A Technical Guide to the Synthesis of Ethyl Picolinate from Picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of ethyl picolinate (B1231196), a key intermediate in the pharmaceutical industry, from picolinic acid. The primary focus is on the Fischer-Speier esterification, a robust and widely adopted method. This guide includes a detailed experimental protocol, quantitative data, and visualizations to support research and development activities.

Introduction

Ethyl picolinate, also known as ethyl 2-pyridinecarboxylate, is a valuable organic compound widely utilized as a building block in the synthesis of various pharmaceutical agents.[1] For instance, it is a crucial intermediate in the preparation of 2-Aminodihydro[1][2]thiazines, which are investigated as BACE2 inhibitors for the potential treatment of type 2 diabetes.[1][3] The most common and direct method for its synthesis is the Fischer-Speier esterification of picolinic acid with ethanol (B145695), using a strong acid as a catalyst.[1][4] This reaction is an equilibrium-driven process, and strategies such as using an excess of the alcohol or removing water are employed to maximize the yield of the desired ester.[5][6][7]

Reaction and Mechanism: Fischer-Speier Esterification

The synthesis proceeds via an acid-catalyzed acyl substitution. The acid catalyst protonates the carbonyl oxygen of picolinic acid, enhancing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by the ethanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of this compound.

The mechanism involves the following key steps:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of picolinic acid by the strong acid catalyst (e.g., H₂SO₄).[5][6][7]

-

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the now-activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[5][7]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5][7]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[5]

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a standard literature procedure for the Fischer esterification of picolinic acid.[2]

3.1. Materials and Reagents

-

Picolinic Acid (C₆H₅NO₂)

-

Anhydrous Ethanol (C₂H₅OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Magnesium Sulfate (B86663) (MgSO₄), anhydrous

-

Deionized Water

3.2. Reaction Procedure

-

To a round-bottom flask equipped with a reflux condenser, add picolinic acid (5.0 g, 41 mmol).

-

Add 40 mL of anhydrous ethanol to the flask.

-

Carefully add concentrated sulfuric acid (12 mL) to the mixture while cooling the flask in an ice bath.

-

Heat the reaction mixture to reflux and maintain it overnight.

3.3. Work-up and Isolation

-

After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove excess ethanol.

-

Pour the resulting residue into 25 mL of cold water.

-

Carefully basify the aqueous solution with a saturated solution of sodium carbonate until the pH is > 8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

3.4. Purification The resulting colorless liquid can be further purified by vacuum distillation if necessary.

Quantitative Data Summary

The following tables summarize the quantitative data associated with a typical synthesis.

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |

|---|---|---|---|---|---|

| Picolinic Acid | C₆H₅NO₂ | 123.11 | 5.0 g | 40.6 | Reactant |

| Ethanol | C₂H₅OH | 46.07 | 40 mL | ~684 | Reactant/Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | 12 mL | ~220 | Catalyst |

| this compound | C₈H₉NO₂ | 151.16 | ~5.2 g | 34.5 | Product (at 85% yield) |

Table 2: Product Characterization Data[2]

| Parameter | Value |

|---|---|

| Yield | 85% |

| Appearance | Colorless liquid |

| ¹H NMR (CDCl₃, ppm) | 8.79 (m, 1H), 8.12 (m, 1H), 7.84 (m, 1H), 7.44 (m, 1H), 4.44 (q, 2H), 1.41 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | 164, 149, 147, 136, 126, 124, 61, 14 |

| MS (EI, 70 eV) | M⁺ 151(9), 107(35), 78(100) |

| HRMS | Calculated: 151.7635, Found: 151.7635 |

Experimental Workflow

The diagram below illustrates the complete workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound synthesis and purification.

Alternative Synthetic Routes

While Fischer esterification is the most direct method, other approaches can be employed, particularly for substrates sensitive to strong acids.

-

Acid Chloride Formation: Picolinic acid can be converted to its more reactive acid chloride, picolinoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The resulting acid chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to afford this compound. This two-step process avoids the production of water and the need for its removal.[10]

Safety Considerations

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Dichloromethane (CH₂Cl₂): A volatile solvent that is a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

-

Picolinic Acid: May cause skin and eye irritation.

-

Thionyl Chloride (SOCl₂) (for alternative route): Toxic and highly corrosive. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled in a fume hood.

References

- 1. Buy this compound | 2524-52-9 [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 2524-52-9 [chemicalbook.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Ethyl Picolinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl picolinate (B1231196), the ethyl ester of picolinic acid, and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and structure-activity relationships of ethyl picolinate derivatives in the context of their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in comparative tables. Furthermore, this guide visualizes the underlying molecular mechanisms, including the modulation of signaling pathways and experimental workflows, using Graphviz diagrams to facilitate a deeper understanding of their therapeutic potential.

Introduction

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, and its derivatives have garnered significant attention due to their diverse pharmacological activities. This compound, as a key building block, allows for a wide range of structural modifications, leading to the development of novel therapeutic agents. The unique electronic properties and coordination capabilities of the picolinate moiety contribute to the diverse biological activities observed in its derivatives. This guide aims to consolidate the current knowledge on the biological activities of this compound derivatives, providing a valuable resource for researchers in the field of drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is most commonly achieved through the Fischer esterification of picolinic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. This method is efficient and typically results in high yields[1][2].

A general protocol for the synthesis of this compound is as follows:

-

Materials: Picolinic acid, anhydrous ethanol, concentrated sulfuric acid, sodium carbonate, dichloromethane, magnesium sulfate.

-

Procedure:

-

Reflux a mixture of picolinic acid (e.g., 5.0 g) and anhydrous ethanol (e.g., 40 mL) with concentrated sulfuric acid (e.g., 12 mL) overnight[1][2].

-

Concentrate the reaction mixture under reduced pressure.

-

Pour the residue into water and basify with sodium carbonate.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over magnesium sulfate, filter, and concentrate to obtain this compound[2].

-

Derivatives of this compound can be synthesized through various reactions, including modifications of the pyridine ring. For instance, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, an intermediate for c-Met inhibitors, is synthesized from picolinic acid via acylation and subsequent substitution reactions[1].

A general workflow for the synthesis of functionalized picolinate esters is depicted below:

References

The Coordination Chemistry of Ethyl Picolinate with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl picolinate (B1231196), the ethyl ester of picolinic acid, presents a versatile platform for the synthesis of a diverse array of transition metal complexes. Acting as a bidentate ligand, it coordinates through the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the ester group, forming stable chelate rings. This guide provides a comprehensive overview of the synthesis, characterization, and structural aspects of ethyl picolinate complexes with various transition metals. It includes detailed experimental protocols, a summary of key quantitative data, and explores the potential applications of these compounds, particularly in catalysis.

Introduction

The coordination chemistry of pyridine derivatives has been a subject of intense research due to the rich electronic properties of the pyridine ring and the diverse structural motifs that can be achieved. Picolinic acid and its derivatives are of particular interest as they offer a bidentate N,O-chelation site, leading to the formation of stable five-membered rings with metal ions.[1] this compound, as an ester derivative, maintains this chelating ability while introducing an ethyl group that can influence the steric and electronic properties of the resulting complexes.

Complexes of this compound with divalent transition metals such as cobalt(II), nickel(II), copper(II), iron(II), and zinc(II) have been synthesized and characterized.[2] These complexes exhibit a range of coordination geometries, primarily distorted octahedral and tetrahedral, depending on the metal ion and the accompanying anionic ligands.[2] This guide will delve into the fundamental aspects of this compound coordination chemistry, providing a technical resource for researchers in inorganic chemistry, materials science, and drug development.

Synthesis of this compound and its Transition Metal Complexes

Synthesis of this compound Ligand

A common method for the synthesis of this compound is the Fischer esterification of picolinic acid.[3]

Experimental Protocol:

-

To a round-bottom flask, add picolinic acid (5.0 g, 41 mmol) and anhydrous ethanol (B145695) (40 mL).

-

Carefully add concentrated sulfuric acid (12 mL) to the mixture while cooling in an ice bath.

-

Reflux the reaction mixture overnight.

-

After cooling, concentrate the mixture under reduced pressure.

-

Pour the residue into 25 mL of cold water and basify with sodium carbonate until the solution is alkaline.

-

Extract the aqueous layer three times with 25 mL of dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield this compound as a colorless liquid.[3]

General Synthesis of M(EP)₂(NCS)₂ Complexes

The synthesis of this compound (EP) complexes with transition metal thiocyanates typically involves the direct reaction of the ligand with the corresponding metal salt in a suitable solvent. The following is a general procedure adapted from related picolinic acid complex syntheses.

Experimental Protocol:

-

Dissolve the transition metal thiocyanate (B1210189) (e.g., Co(NCS)₂, Ni(NCS)₂, Cu(NCS)₂, Fe(NCS)₂, or Zn(NCS)₂) in a minimal amount of hot ethanol.

-

In a separate flask, dissolve a stoichiometric amount of this compound (a 2:1 molar ratio of ligand to metal salt) in ethanol.

-

Add the ligand solution dropwise to the stirred metal salt solution.

-

The resulting mixture is refluxed for several hours.

-

Upon cooling, the solid complex precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried in a desiccator.

Structural Characterization and Properties

The coordination of this compound to a metal center results in characteristic shifts in the vibrational and electronic spectra of the ligand. These changes, along with magnetic susceptibility measurements, provide valuable insights into the structure and bonding of the complexes.

Infrared Spectroscopy

The IR spectrum of this compound is dominated by the C=O stretching vibration of the ester group. Upon coordination to a metal ion through the carbonyl oxygen, this band is expected to shift to a lower frequency due to the weakening of the C=O bond. Additionally, new bands corresponding to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations appear in the far-IR region. The C≡N stretching frequency of the thiocyanate anion is also diagnostic of its coordination mode (N-bonded, S-bonded, or bridging). For the M(EP)₂(NCS)₂ complexes, the thiocyanate is typically N-bonded.[2]

Table 1: Key Infrared Spectral Data for this compound and its Complexes (cm⁻¹)

| Compound | ν(C=O) | ν(C≡N) of NCS⁻ | ν(M-N) | ν(M-O) |

| This compound | ~1720 | - | - | - |

| M(EP)₂(NCS)₂ (general) | Lower frequency shift | ~2040-2080 | Present | Present |

Note: Specific peak positions can vary depending on the metal and the solid-state packing.

Electronic Spectroscopy

The electronic spectra of transition metal complexes of this compound in the UV-Vis region are determined by d-d electronic transitions within the metal d-orbitals. The position and intensity of these absorption bands are indicative of the coordination geometry around the metal ion. For example, distorted octahedral Ni(II) complexes typically exhibit three spin-allowed transitions, while tetrahedral Co(II) complexes show characteristic absorptions in the visible region.

Table 2: Electronic Spectral Data and Geometry of M(EP)₂(NCS)₂ Complexes

| Metal Ion | d-electron config. | Expected Geometry | Key Absorption Bands (nm) |

| Co(II) | d⁷ | Distorted Octahedral | Data not available |

| Ni(II) | d⁸ | Distorted Octahedral | Data not available |

| Cu(II) | d⁹ | Distorted Octahedral | Data not available |

| Fe(II) | d⁶ | Distorted Octahedral | Data not available |

| Zn(II) | d¹⁰ | Distorted Octahedral | No d-d transitions |

Magnetic Properties

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a complex, which is crucial for determining the spin state and coordination geometry of the metal ion. For the first-row transition metals in M(EP)₂(NCS)₂ complexes, high-spin configurations are generally observed.

Table 3: Magnetic Moments of M(EP)₂(NCS)₂ Complexes

| Metal Ion | Number of Unpaired e⁻ (High Spin Octahedral) | Calculated Spin-Only Moment (μs) (B.M.) | Observed Magnetic Moment (μeff) (B.M.) |

| Co(II) | 3 | 3.87 | Data not available |

| Ni(II) | 2 | 2.83 | Data not available |

| Cu(II) | 1 | 1.73 | Data not available |

| Fe(II) | 4 | 4.90 | Data not available |

Note: The observed magnetic moments are expected to be slightly higher than the spin-only values due to orbital contributions.

Coordination Modes of this compound

This compound typically acts as a neutral bidentate ligand, coordinating to the metal center through the pyridine nitrogen and the carbonyl oxygen. This forms a stable five-membered chelate ring.

Potential Applications

While the specific applications of this compound transition metal complexes are not extensively documented, the broader class of picolinate and pyridine-based complexes has shown promise in various catalytic applications.

Catalytic Oxidation

Transition metal complexes, including those with picolinate-type ligands, can act as catalysts for oxidation reactions. For instance, manganese complexes with picolinic acid have been shown to mediate peracetic acid oxidation processes.[4][5] The this compound complexes, with their tunable electronic and steric properties, could potentially be explored as catalysts for the selective oxidation of organic substrates.

Catalytic Reduction

The redox activity of the central metal ion in these complexes also suggests their potential as catalysts for reduction reactions. Cobalt complexes with pyridine-containing ligands have been investigated for the catalytic reduction of protons to hydrogen gas.[6] The electronic environment provided by the this compound ligand could influence the efficiency and overpotential of such catalytic processes.

Conclusion and Future Directions

The coordination chemistry of this compound with transition metals offers a rich field for further exploration. The foundational work has established the synthesis and basic structural features of several first-row transition metal complexes. However, a significant opportunity exists for more in-depth characterization, including single-crystal X-ray diffraction studies to definitively determine their molecular structures.

Furthermore, the catalytic potential of these complexes remains largely untapped. Future research should focus on screening these compounds in a variety of catalytic transformations, such as oxidation, reduction, and polymerization reactions. The systematic variation of the metal center, anionic ligands, and substituents on the pyridine ring will allow for the fine-tuning of the catalyst's activity and selectivity. Such studies will not only expand our fundamental understanding of this compound coordination chemistry but also pave the way for the development of new and efficient catalytic systems.

References

- 1. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metal complexes of this compound - Publications of the IAS Fellows [repository.ias.ac.in]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chelate bis(imino)pyridine cobalt complexes: synthesis, reduction, and evidence for the generation of ethene polymerization catalysts by Li+ cation activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Ethyl Picolinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl picolinate (B1231196), a key intermediate in organic synthesis and pharmaceutical development. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification processes, and formulation development. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Introduction to Ethyl Picolinate

This compound (ethyl pyridine-2-carboxylate) is an organic compound with the chemical formula C₈H₉NO₂. It is the ethyl ester of picolinic acid and presents as a colorless to pale yellow liquid. Its molecular structure, featuring a pyridine (B92270) ring and an ester functional group, dictates its physicochemical properties, including its solubility in various media. This compound is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Solubility Data

A thorough review of available scientific literature and chemical databases reveals primarily qualitative solubility data for this compound in common organic solvents. Quantitative solubility values are not widely reported. The following table summarizes the available information.

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (at 25 °C) |

| Water | Polar Protic | Miscible[1][2][3][4] | ~13.55 g/L (estimated)[5] |

| Methanol | Polar Protic | Slightly Soluble[1][2][3][6] | Data not available |

| Chloroform | Chlorinated | Sparingly Soluble[1][2][3][6] | Data not available |

It is important to note that terms like "slightly soluble" and "sparingly soluble" are qualitative indicators and can vary between sources. For precise applications, experimental determination of solubility is strongly recommended.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its polarity, arising from the nitrogen atom in the pyridine ring and the ester group, allows for some degree of solubility in polar solvents.

-

Polarity: The presence of the polar ester group and the nitrogen atom in the pyridine ring allows for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While this compound itself does not have hydrogen bond donors, the lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating solubility in protic solvents like water and alcohols.

-

Van der Waals Forces: The nonpolar pyridine ring and the ethyl group can interact with nonpolar solvents through London dispersion forces.

A balance of these intermolecular forces determines the extent to which this compound will dissolve in a particular organic solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent, based on the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved this compound is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solute remains. For viscous solvents or compounds with slow dissolution kinetics, 48 to 72 hours may be necessary.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid temperature-induced precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis, HPLC, GC) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound in the same solvent.

-

4.3. Data Analysis

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

References

- 1. This compound | 2524-52-9 [chemicalbook.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | 2524-52-9 [amp.chemicalbook.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. ethyl 2-picolinate, 2524-52-9 [thegoodscentscompany.com]

- 6. chembk.com [chembk.com]

Ethyl Picolinate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

This technical guide provides an in-depth overview of the safety data for ethyl picolinate (B1231196), also known as ethyl pyridine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical safety information, physical and chemical properties, and handling procedures. The data herein is compiled from various safety data sheets (SDS) to ensure a comprehensive resource for laboratory use.

Chemical Identification

| Identifier | Value |

| IUPAC Name | ethyl pyridine-2-carboxylate[1][2] |

| Synonyms | Ethyl 2-picolinate, Picolinic acid ethyl ester, 2-(Ethoxycarbonyl)pyridine[1][2][3] |

| CAS Number | 2524-52-9[2][3][4][5] |

| Molecular Formula | C₈H₉NO₂[1][3][4][5][6] |

| Molecular Weight | 151.16 g/mol [1][4][5] |

| InChI Key | FQYYIPZPELSLDK-UHFFFAOYSA-N[2][4][7] |

| SMILES | CCOC(=O)c1ccccn1[4][7] |

Hazard Identification

Ethyl picolinate is generally not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[8][9] However, some suppliers indicate that it may cause skin, eye, and respiratory irritation.[1][10] One safety data sheet classifies it as causing serious eye irritation (H319).[3]

GHS Hazard Statements from aggregated sources:

NFPA 704 Ratings:

-

Health: 0 (Poses no health hazard, no precautions necessary)[3][8]

-

Flammability: 1 (Materials that require considerable preheating before ignition can occur)[3][8]

-

Instability/Reactivity: 0 (Normally stable, even under fire exposure conditions)[3][8]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Physical State | Liquid[4][8] |

| Appearance | Colorless to light red or pale yellow liquid[1][8][9] |

| Odor | Odorless to distinct[1][8][9] |

| Melting Point | 2 °C / 35.6 °F[4][8][11] |

| Boiling Point | 240 - 241 °C / 464 - 465.8 °F @ 760 mmHg[4][8] |

| Flash Point | 107 °C / 224.6 °F (closed cup)[4][8] |

| Density | 1.119 g/mL at 25 °C[4][10] |

| Specific Gravity | 1.110 - 1.123 @ 20 °C[8][12] |

| Refractive Index | 1.509 - 1.511 @ 20 °C[4][12] |

| Vapor Density | 5.21[8] |

| Water Solubility | Miscible[11][13] |

| LogP (Octanol/Water) | 1.03[11] |

Toxicological Information

Detailed toxicological studies on this compound are limited in publicly available safety data sheets. Most sources state that no data is available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity.[3] The toxicological properties have not been fully investigated.[3][13]

Experimental Protocols

Detailed experimental protocols for toxicological assessments are not provided in standard Safety Data Sheets. Such studies would follow established guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) for chemical safety testing. The information below describes general procedures for first aid and accidental release as outlined in the available SDSs.

First-Aid Measures Protocol

-

Inhalation: If a person inhales significant amounts, they should be moved to fresh air immediately.[3][8][9] If breathing has stopped, artificial respiration should be administered.[3][14] Medical attention should be sought if symptoms occur or persist.[8][9]

-

Skin Contact: Contaminated skin should be washed off immediately with soap and plenty of water for at least 15 minutes.[8][9] Contaminated clothing should be removed.[13] If irritation occurs or persists, medical attention is necessary.[8]

-

Eye Contact: In case of eye contact, rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek medical attention.[8][9]

-

Ingestion: If swallowed, the mouth should be rinsed with water.[3][8] Do not induce vomiting.[15] Never give anything by mouth to an unconscious person.[3][15] Seek medical attention if symptoms occur.[8][9]

Accidental Release Measures (Spill Cleanup) Protocol

-

Ensure adequate ventilation and remove all sources of ignition.[13][15]

-

Wear appropriate Personal Protective Equipment (PPE) , including gloves, safety goggles, and a lab coat.[8][15]

-

Contain the spill. Use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the liquid.[13]

-

Collect the material. Sweep or shovel the absorbed material into suitable, closed containers for disposal.[8][9]

-

Clean the area. Wash the spill area thoroughly.

-

Dispose of waste in accordance with local, regional, and national regulations.[3][13]

Handling, Storage, and Fire-Fighting

Handling:

-

Keep away from heat, sparks, and open flames.[13]

Storage:

-

Incompatible with strong oxidizing agents.[8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][8][9]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for the safe handling of any chemical.

| Protection Type | Specification |

| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][8] |

| Skin Protection | Handle with chemical-resistant gloves (e.g., Chloroprene, 0.6 mm minimum thickness, >30 min breakthrough time).[3] Wear impervious clothing and a lab coat.[3] |

| Respiratory Protection | Generally not required under normal use with adequate ventilation. For nuisance exposures, a type OV/AG (US) respirator may be used.[3] |

Visual Diagrams

The following diagrams illustrate key safety workflows and relationships.

Caption: General workflow for responding to a chemical spill.

Caption: Logical diagram for selecting appropriate Personal Protective Equipment (PPE).

References

- 1. Buy this compound | 2524-52-9 [smolecule.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-吡啶甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS: 2524-52-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 2-吡啶甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Ethyl 2-picolinate [chembk.com]

- 11. Ethyl 2-picolinate | CAS#:2524-52-9 | Chemsrc [chemsrc.com]

- 12. ethyl 2-picolinate, 2524-52-9 [thegoodscentscompany.com]

- 13. fishersci.com [fishersci.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Fischer Esterification of Picolinic Acid to Ethyl Picolinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ethyl picolinate (B1231196) from picolinic acid via Fischer esterification. This process is a fundamental acid-catalyzed esterification reaction widely employed in organic synthesis for the preparation of various esters.[1][2] Ethyl picolinate is a valuable intermediate in the pharmaceutical and agrochemical industries.

Introduction to Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] The reaction equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.[3] Common catalysts for this reaction include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as Lewis acids.[2][5]

Quantitative Data

| Picolinic Acid (g) | Ethanol (B145695) (mL) | Catalyst | Catalyst Loading | Reaction Time (h) | Temperature | Yield (%) | Reference |

| 5.0 | 40 | Conc. H₂SO₄ | 12 mL | Overnight (~16-18) | Reflux | 85 | --INVALID-LINK--[6] |

Experimental Protocols

This section details the methodology for the synthesis of this compound from picolinic acid using concentrated sulfuric acid as a catalyst.

Materials and Equipment:

-

Picolinic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium carbonate (Na₂CO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Reaction Setup:

-

Ensure all glassware is thoroughly dried to prevent the presence of water, which can adversely affect the reaction equilibrium.

-

Set up a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle.

-

Place a magnetic stir bar in the round-bottom flask.

Step-by-Step Procedure:

-

To the round-bottom flask, add picolinic acid (5.0 g, 41 mmol) and anhydrous ethanol (40 mL).

-

With stirring, carefully and slowly add concentrated sulfuric acid (12 mL) to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic.

-

Attach the reflux condenser and turn on the cooling water.

-

Heat the reaction mixture to a gentle reflux using the heating mantle and maintain the reflux overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (picolinic acid) is consumed.

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.

-

Carefully pour the residue into 25 mL of cold water.

-

Basify the aqueous solution with a saturated solution of sodium carbonate until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (25 mL each).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic layer using a rotary evaporator to yield the crude this compound as a colorless liquid.[6]

-

For higher purity, the crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Fischer esterification. The reaction proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.[3][5]

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for this compound Synthesis

The diagram below outlines the key steps in the synthesis and purification of this compound.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Ethyl Picolinate in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl picolinate (B1231196) in Suzuki-Miyaura cross-coupling reactions. This methodology is of significant interest for the synthesis of 2-arylpyridines, a structural motif prevalent in numerous biologically active compounds and pharmaceutical agents. The decarbonylative Suzuki-Miyaura coupling of ethyl picolinate offers a practical and efficient route to these valuable compounds from readily available starting materials.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or related electrophiles, catalyzed by a palladium complex.[1] this compound, a derivative of picolinic acid, can serve as a versatile coupling partner in a decarbonylative variant of this reaction. This process involves the in-situ activation of the picolinate, followed by palladium-catalyzed coupling with an arylboronic acid and subsequent loss of carbon monoxide, to afford the desired 2-arylpyridine product. This approach is particularly advantageous as it utilizes stable and easily accessible starting materials.

The resulting 2-arylpyridine core is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[2][3] The ability to readily synthesize a diverse library of 2-arylpyridines through this methodology makes it a powerful tool in drug discovery and development programs.

Data Presentation

The following tables summarize representative quantitative data for the decarbonylative Suzuki-Miyaura cross-coupling of picolinic acid derivatives with various arylboronic acids. While specific data for this compound is limited in the reviewed literature, the data for the closely related picolinic acid is highly indicative of the expected outcomes. The reaction is believed to proceed through the in-situ formation of a reactive intermediate from the picolinate ester.

Table 1: Palladium-Catalyzed Decarbonylative Suzuki-Miyaura Coupling of 2-Pyridinecarboxylic Acid with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 15 | 85[4] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 15 | 88[4] |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 15 | 79[4] |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 15 | 65[4] |

| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (10) | L6 (5) | Et₃N | Dioxane | 160 | 15 | 81[4] |

L6 is a specific phosphine (B1218219) ligand referenced in the source literature.[4]

Table 2: Alternative Conditions for Decarboxylative Coupling of Picolinic Acid

| Entry | Aryl Halide | Palladium Source (mol%) | Copper Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (5) | Cu₂O (10) | SPhos | K₂CO₃ | Dioxane | 120 | 78[5] |

| 2 | 4-Chlorotoluene | PdI₂ (5) | Cu₂O (10) | None | K₂CO₃ | Dioxane | 120 | 36[5] |

| 3 | 1-Bromonaphthalene | Pd(OAc)₂ (5) | Cu₂O (10) | SPhos | K₂CO₃ | Dioxane | 120 | 85[5] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the decarbonylative Suzuki-Miyaura cross-coupling of picolinate derivatives.

Protocol 1: General Procedure for Palladium-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling of 2-Pyridinecarboxylic Acid

This protocol is adapted from a reported procedure for the synthesis of 2-arylpyridines from 2-pyridinecarboxylic acid.[4] It is anticipated to be applicable to this compound, potentially with minor modifications.

Materials:

-

2-Pyridinecarboxylic acid (or this compound) (1.0 equiv)

-

Arylboronic acid (2.0 equiv)

-

Pivalic anhydride (B1165640) (Piv₂O) (2.0 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (10 mol%)

-

Ligand L6 (5 mol%)

-

Boric acid (H₃BO₃) (2.0 equiv)

-

Triethylamine (B128534) (Et₃N) (1.75 equiv)

-

Anhydrous dioxane

Procedure:

-

To an oven-dried reaction vessel, add 2-pyridinecarboxylic acid (1.0 equiv), the corresponding arylboronic acid (2.0 equiv), pivalic anhydride (2.0 equiv), palladium(II) acetate (10 mol%), ligand L6 (5 mol%), and boric acid (2.0 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous dioxane via syringe to achieve a concentration of 0.20 M with respect to the carboxylic acid.

-

Add triethylamine (1.75 equiv) to the reaction mixture.

-

Seal the reaction vessel and heat the mixture at 160 °C for 15 hours with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylpyridine.

Visualizations